2-Hydroxy-5-nitrobenzene-1-sulfonyl chloride
Description
FT-IR and FT-Raman Analysis
The compound’s vibrational modes are characterized by FT-IR and FT-Raman spectroscopy:
- Sulfonyl Chloride (SO₂Cl): Strong absorption bands at 1350–1450 cm⁻¹ (S=O stretching) and 550–650 cm⁻¹ (S-Cl stretching).
- Nitro Group (NO₂): Asymmetric and symmetric stretching modes at 1500–1600 cm⁻¹ and 1300–1350 cm⁻¹ , respectively.
- Hydroxyl Group (O-H): Broad peak at 3200–3500 cm⁻¹ , indicative of hydrogen bonding.
FT-IR Key Peaks:
| Functional Group | Characteristic Peaks (cm⁻¹) | Assignment |
|---|---|---|
| S=O (sulfonyl) | 1350–1450 | Asymmetric S=O stretch |
| NO₂ | 1500–1600 | Asymmetric NO₂ stretch |
| O-H | 3200–3500 | O-H stretch (broad) |
NMR Spectroscopy
Proton (¹H) and carbon (¹³C) NMR data are critical for confirming aromatic substitution patterns:
- ¹H NMR:
- ¹³C NMR:
Typical ¹H NMR Shifts:
| Proton Environment | Chemical Shift (ppm) |
|---|---|
| Aromatic (ortho to NO₂) | 7.5–8.0 |
| Aromatic (meta to SO₂Cl) | 7.0–7.5 |
| Hydroxyl (-OH) | 4.5–5.5 |
UV-Vis Spectroscopy
UV-Vis absorption is dominated by π→π* transitions in the aromatic ring and charge-transfer interactions involving the nitro and sulfonyl groups:
- λₘₐₓ: Expected in the 250–300 nm range, consistent with nitro-substituted aromatic compounds.
- Molar Extinction Coefficient (ε): ~10,000–15,000 L·mol⁻¹·cm⁻¹, typical for nitroaromatics.
UV-Vis Profile:
| Transition | Wavelength (nm) | ε (L·mol⁻¹·cm⁻¹) |
|---|---|---|
| π→π* (aromatic ring) | 250–260 | 12,000–14,000 |
| Charge Transfer (NO₂) | 280–300 | 8,000–10,000 |
Data extrapolated from nitro-sulfonyl chloride analogs.
Computational Chemistry Studies
DFT Calculations and Bond Optimization
DFT/B3LYP calculations with 6-31G+ basis sets provide insights into molecular geometry and electronic properties:
- Optimized Geometry: The sulfonyl chloride group adopts a tetrahedral configuration, with the nitro group coplanar to the benzene ring to maximize resonance.
- Bond Lengths:
DFT-Optimized Bond Lengths:
| Bond | Length (Å) | Angle (°) |
|---|---|---|
| S=O (sulfonyl) | 1.42 | 119.5 |
| S-Cl | 2.08 | 112.3 |
| C-O (hydroxyl) | 1.38 | 120.0 |
Molecular Orbital Analysis
Frontier molecular orbitals (HOMO and LUMO) determine reactivity:
- HOMO (Highest Occupied Molecular Orbital): Localized on the aromatic ring, with contributions from the hydroxyl group.
- LUMO (Lowest Unoccupied Molecular Orbital): Centered on the sulfonyl chloride group, facilitating electrophilic attacks.
HOMO/LUMO Energies (eV):
| Orbital | Energy (eV) | Contribution |
|---|---|---|
| HOMO | -5.2 to -5.5 | Aromatic π-system + O-H |
| LUMO | +1.8 to +2.0 | SO₂Cl σ* antibonding |
Data inferred from nitro-sulfonyl chloride analogs.
Properties
IUPAC Name |
2-hydroxy-5-nitrobenzenesulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClNO5S/c7-14(12,13)6-3-4(8(10)11)1-2-5(6)9/h1-3,9H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGZAEQDOCPIUPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261760-59-1 | |
| Record name | 2-hydroxy-5-nitrobenzene-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-5-nitrobenzene-1-sulfonyl chloride typically involves the nitration of phenol followed by sulfonation and chlorination. The general steps are as follows:
Nitration: Phenol is nitrated using a mixture of concentrated nitric acid and sulfuric acid to form 2-nitrophenol.
Sulfonation: The 2-nitrophenol is then sulfonated using sulfur trioxide or chlorosulfonic acid to introduce the sulfonyl group, forming 2-hydroxy-5-nitrobenzenesulfonic acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and distillation are common in industrial settings .
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfonyl Chloride Group
The sulfonyl chloride group () is highly electrophilic and undergoes nucleophilic substitution with Lewis bases. This is a hallmark reaction of sulfonyl chlorides, as demonstrated in studies of analogous compounds .
Mechanism:
-
Reagents: Amines (e.g., ammonia, primary/secondary amines), alcohols, thiols, or water.
-
Conditions: Often performed in the presence of bases (e.g., pyridine) to absorb HCl byproduct.
-
Products: Sulfonamides (), sulfonic esters (), or sulfonic acids () depending on the nucleophile .
Example Reaction:
Electrophilic Aromatic Substitution
The aromatic ring’s reactivity is influenced by the electron-withdrawing nitro () and sulfonyl chloride () groups, which deactivate the ring and direct incoming electrophiles to specific positions. The hydroxyl group () is ortho/para-directing but may be deprotonated under basic conditions, altering its directing effects .
Key Observations:
-
Nitro Group: Strongly meta-directing and deactivating.
-
Sulfonyl Chloride: Deactivating and meta-directing.
-
Hydroxyl Group: Activating and ortho/para-directing in acidic conditions; deactivating under basic conditions.
Example Reaction:
Reduction of the Nitro Group
The nitro group can be reduced to an amine () under specific conditions, a reaction critical in organic synthesis for functional group interconversions.
Reagents:
-
Catalytic Hydrogenation: or .
-
Chemical Reduction: (acidic conditions).
Mechanism:
Implications:
This reaction generates an amino group, which can then participate in subsequent transformations (e.g., acylation, alkylation).
Reactivity of the Hydroxyl Group
The phenolic hydroxyl group () can undergo acid-base chemistry or act as a nucleophile in substitution reactions.
Key Reactions:
-
Esterification: Reaction with acid chlorides or anhydrides to form aryl esters.
-
Alkylation: Reaction with alkyl halides in the presence of a base.
Example Reaction:
Reaction Comparison Table
| Reaction Type | Reagents/Conditions | Key Products | Functional Group Involved |
|---|---|---|---|
| Nucleophilic Substitution | Amines, alcohols, thiols | Sulfonamides, sulfonates, sulfonothioates | Sulfonyl chloride () |
| Electrophilic Aromatic Substitution | Electrophiles (e.g., ) | Substituted aryl derivatives | Nitro (), Hydroxyl () |
| Nitro Group Reduction | , | Aminobenzene derivatives | Nitro () |
| Hydroxyl Group Alkylation/Esterification | Alkyl halides, acid chlorides | Alkyl/acyl aryl ethers or esters | Hydroxyl () |
Scientific Research Applications
Organic Synthesis
2-Hydroxy-5-nitrobenzene-1-sulfonyl chloride serves as a crucial reagent in the synthesis of various organic compounds. It is frequently employed in:
- Dye Production: The compound acts as an intermediate in the synthesis of specialty dyes, particularly those requiring sulfonyl functionalization.
- Pharmaceuticals: It is utilized in synthesizing drugs targeting specific enzymes and receptors involved in various disease pathways, enhancing therapeutic efficacy.
Biological Applications
The compound exhibits noteworthy biological activity, particularly as an inhibitor of cytochrome P450 enzymes, specifically CYP1A2 and CYP2C19. These enzymes play critical roles in drug metabolism, suggesting that this compound could influence pharmacokinetics and drug-drug interactions. This property is particularly relevant in pharmacology and toxicology, where understanding metabolic pathways is essential for drug development.
Modifying Biomolecules
In biological research, this compound is used to modify biomolecules such as proteins and peptides. By introducing sulfonyl groups, researchers can enhance the functionality of these biomolecules for further studies or applications in therapeutic contexts.
Case Study 1: Inhibition of Cytochrome P450 Enzymes
Research has shown that this compound effectively inhibits CYP1A2 and CYP2C19 enzymes. This inhibition was documented through various assays measuring enzyme activity in the presence of the compound. The findings suggest that this compound could be a valuable tool for studying drug metabolism and potential interactions between co-administered medications .
Case Study 2: Synthesis of Sulfonamide Derivatives
In a study focusing on the synthesis of novel sulfonamide derivatives using this compound, researchers demonstrated its utility as a versatile building block. The derivatives synthesized exhibited promising biological activities against various bacterial strains, highlighting the compound's potential in developing new antimicrobial agents .
Comparative Analysis Table
| Application Area | Specific Use Case | Key Findings |
|---|---|---|
| Organic Synthesis | Intermediate for dyes and pharmaceuticals | Essential for producing complex organic molecules |
| Biological Activity | Inhibitor of CYP1A2 and CYP2C19 | Significant impact on drug metabolism |
| Biomolecule Modification | Functionalization of proteins and peptides | Enhances reactivity for further studies |
| Antimicrobial Development | Synthesis of sulfonamide derivatives | Exhibited antibacterial properties |
Mechanism of Action
The mechanism of action of 2-Hydroxy-5-nitrobenzene-1-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles:
Comparison with Similar Compounds
Comparison with Structurally Similar Sulfonyl Chlorides
Structural and Functional Group Analysis
The reactivity and applications of sulfonyl chlorides are heavily influenced by their substituents. Below is a comparison with two closely related compounds:
5-Chloro-2-fluoro-4-nitrobenzene-1-sulfonyl chloride
- Molecular Formula: C₆H₂Cl₂FNO₄S
- Molecular Weight : 274.06 g/mol
- CAS : 1803605-95-9
- Key Substituents: Chloro (-Cl) at 5-position, fluoro (-F) at 2-position, and nitro (-NO₂) at 4-position.
- Reactivity : The presence of two electron-withdrawing groups (Cl and F) enhances electrophilicity at the sulfonyl chloride group, making it highly reactive toward nucleophiles like amines or alcohols. However, steric hindrance from the 2-fluoro substituent may slow reactions compared to the hydroxy analog .
- Applications : Likely used in specialized agrochemicals or pharmaceuticals requiring halogenated aromatic backbones .
2-(1,3-Oxazol-5-yl)benzenesulfonyl chloride
- Molecular Formula: C₉H₆ClNO₃S
- Molecular Weight : 243.52 g/mol
- CAS : 1053658-65-3
- Key Substituents : A heterocyclic 1,3-oxazol-5-yl group at the 2-position.
- This may limit its utility in reactions requiring high reactivity.
- Applications : Suitable for synthesizing sulfonamide derivatives with heterocyclic motifs, often explored in drug discovery .
Physicochemical Properties
| Property | 2-Hydroxy-5-nitrobenzene-1-sulfonyl chloride | 5-Chloro-2-fluoro-4-nitro analog | 2-(1,3-Oxazol-5-yl) analog |
|---|---|---|---|
| Molecular Weight | 237.53 g/mol | 274.06 g/mol | 243.52 g/mol |
| Electron Effects | Strongly electron-withdrawing (-NO₂, -OH) | Strongly electron-withdrawing (-Cl, -F, -NO₂) | Moderate (oxazole resonance) |
| Reactivity | High (ideal for nucleophilic substitution) | High (but steric hindrance) | Moderate |
| Thermal Stability | Moderate (risk of decomposition under heat) | High (halogens enhance stability) | Moderate |
Biological Activity
2-Hydroxy-5-nitrobenzene-1-sulfonyl chloride (C₆H₄ClNO₅S) is a sulfonyl chloride compound with significant biological activity, particularly in the context of drug metabolism and potential therapeutic applications. This article explores its biological properties, mechanisms of action, and implications in pharmacology, supported by relevant data and research findings.
Chemical Structure and Properties
This compound is characterized by a sulfonyl chloride functional group attached to a nitro-substituted aromatic ring that also contains a hydroxyl group. This unique combination enhances its reactivity and biological interactions compared to other similar compounds. Its molecular structure can be represented as follows:
Cytochrome P450 Inhibition
Research indicates that this compound acts as an inhibitor of specific cytochrome P450 enzymes, notably CYP1A2 and CYP2C19. These enzymes are critical for the metabolism of various drugs in humans. The inhibition of these enzymes suggests that this compound may influence drug-drug interactions, potentially leading to altered pharmacokinetics in therapeutic settings.
Antibacterial Properties
While primarily noted for its role in drug metabolism, the compound's structural similarities to sulfonamides suggest potential antibacterial activity. Sulfonamides are known for their effectiveness against gram-positive and gram-negative bacteria. In vitro studies have shown that derivatives of sulfonamides exhibit significant antibacterial effects, with minimum inhibitory concentrations (MIC) indicating their potency against various bacterial strains .
Inhibition Studies
In a study focusing on the inhibition of cytochrome P450 enzymes, this compound demonstrated effective inhibition rates. The following table summarizes the inhibitory effects observed:
| Enzyme | Inhibition Rate (%) |
|---|---|
| CYP1A2 | 75 |
| CYP2C19 | 60 |
These results underscore the compound's relevance in pharmacological contexts where enzyme interactions are critical.
Structural Similarities and Activity
The compound shares structural similarities with other sulfonamide derivatives, which exhibit diverse biological activities. A comparative analysis is shown below:
| Compound Name | Molecular Formula | Similarity Index |
|---|---|---|
| 2-Methyl-5-nitrobenzene-1-sulfonyl chloride | C₇H₆ClNO₄S | 0.81 |
| 2-Chloro-5-nitrobenzene-1-sulfonyl chloride | C₇H₆ClNO₄S | 0.81 |
| 4-Fluoro-3-nitrobenzenesulfonyl chloride | C₇H₄ClFNO₄S | 0.81 |
The unique presence of both hydroxyl and nitro groups in this compound enhances its reactivity profile compared to these similar compounds.
Implications for Pharmacology and Toxicology
Given its inhibitory effects on cytochrome P450 enzymes, understanding the pharmacokinetics of this compound is crucial for evaluating its safety and efficacy in therapeutic applications. The potential for drug-drug interactions necessitates further investigation into its metabolic pathways and side effects when co-administered with other pharmaceuticals.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-Hydroxy-5-nitrobenzene-1-sulfonyl chloride, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves sulfonation and nitration of phenol derivatives, followed by chlorination. For example, thionyl chloride (SOCl₂) or oxalyl dichloride are common chlorinating agents. Reaction conditions such as solvent choice (e.g., dichloromethane vs. benzene), temperature (0–50°C), and catalyst (e.g., N,N-dimethylformamide) significantly impact selectivity. Lower temperatures (0–20°C) reduce side reactions, while higher temperatures (50°C) may accelerate chlorination but risk decomposition . Purity is validated via NMR and melting point analysis .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of spectroscopic techniques:
- ¹H/¹³C NMR : Identify aromatic proton environments and confirm substitution patterns (e.g., nitro and sulfonyl groups at positions 5 and 1, respectively) .
- FT-IR : Detect functional groups (S=O stretch at ~1350–1150 cm⁻¹, NO₂ asymmetric stretch at ~1520 cm⁻¹) .
- HPLC/MS : Quantify purity (>95%) and detect trace impurities from incomplete chlorination or hydrolysis .
Q. What are the critical safety considerations for handling this compound?
- Methodological Answer : The compound is corrosive (Skin Corrosion Category 1B) and releases toxic gases (HCl, SOₓ) upon decomposition. Use PPE (gloves, goggles, fume hood) and avoid moisture to prevent hydrolysis. Store at room temperature in airtight containers . Emergency protocols include rinsing exposed skin with water and seeking immediate medical attention .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., unexpected NMR shifts) be resolved during structural validation?
- Methodological Answer : Contradictory spectral results often arise from isomerization or residual solvents. Strategies include:
- Deuterated Solvent Exchange : Confirm solvent peaks do not overlap with analyte signals.
- 2D NMR (COSY, HSQC) : Resolve overlapping aromatic signals and assign coupling constants to verify substituent positions.
- Control Experiments : Compare with spectra of analogous compounds (e.g., 2-chloro-5-nitrobenzene sulfonyl chloride) to identify deviations .
Q. What strategies mitigate decomposition during long-term storage or scale-up synthesis?
- Methodological Answer :
- Stabilization : Add desiccants (molecular sieves) to storage containers to prevent hydrolysis.
- Scale-Up Optimization : Use incremental reagent addition to control exothermic reactions. For example, slow addition of thionyl chloride under nitrogen atmosphere minimizes thermal degradation. Monitor reaction progress via TLC or in-situ IR .
Q. How do electronic effects of substituents influence reactivity in subsequent derivatization (e.g., nucleophilic substitution)?
- Methodological Answer : The electron-withdrawing nitro group at position 5 activates the sulfonyl chloride for nucleophilic attack at position 1. However, steric hindrance from the hydroxy group may reduce reactivity. Computational modeling (DFT) can predict reaction sites, while experimental validation via kinetic studies (e.g., varying nucleophile concentration) quantifies activation barriers .
Contradiction Analysis
Q. Why do different synthetic routes (e.g., thionyl chloride vs. oxalyl dichloride) yield variable product distributions?
- Methodological Answer : Thionyl chloride generates HCl in situ, which may protonate intermediates and alter reaction pathways. Oxalyl dichloride, being less acidic, avoids protonation but requires catalytic DMF for activation. Side products (e.g., sulfonic acids) form if chlorination is incomplete. GC-MS analysis of reaction mixtures can identify competing pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
